molecular formula C25H21N3OS2 B304293 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Cat. No. B304293
M. Wt: 443.6 g/mol
InChI Key: SHWVRZVVLCDYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It also increases the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile in lab experiments include its potential anti-inflammatory, antioxidant, and antitumor properties. However, its limitations include its low solubility in water and its potential cytotoxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. These include further studies on its anti-inflammatory and antioxidant properties, as well as its potential use in the treatment of cancer and other diseases. Additionally, studies on its pharmacokinetics and toxicity will be important for determining its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile involves the reaction of 10H-phenothiazine-2-carbonyl chloride with 2-(2-aminoethylthio)ethanamine in the presence of sodium hydride. The resulting intermediate is then reacted with 2,3,4,5-tetrahydro-1H-cyclohept[b]pyridine-3-carbonitrile to produce the final compound.

Scientific Research Applications

2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. Its ability to inhibit the production of reactive oxygen species and reduce oxidative stress has been of particular interest in the study of various diseases.

properties

Product Name

2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

Molecular Formula

C25H21N3OS2

Molecular Weight

443.6 g/mol

IUPAC Name

2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile

InChI

InChI=1S/C25H21N3OS2/c26-15-18-14-17-8-2-1-3-9-19(17)27-25(18)30-16-24(29)28-20-10-4-6-12-22(20)31-23-13-7-5-11-21(23)28/h4-7,10-14H,1-3,8-9,16H2

InChI Key

SHWVRZVVLCDYJQ-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N=C(C(=C2)C#N)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Canonical SMILES

C1CCC2=CC(=C(N=C2CC1)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.